molecular formula C17H28N4O2 B7054219 Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate

Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate

Cat. No.: B7054219
M. Wt: 320.4 g/mol
InChI Key: HWEXYBASXUYERP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the pyrazole and cyclopropylmethyl groups . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group at a specific position on the molecule.

Scientific Research Applications

Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-8-6-14(7-9-20)19-15-10-18-21(12-15)11-13-4-5-13/h10,12-14,19H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEXYBASXUYERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN(N=C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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